N,N,N',N'-Tetraphenylbenzidine

Catalog No.
S606607
CAS No.
15546-43-7
M.F
C36H28N2
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetraphenylbenzidine

CAS Number

15546-43-7

Product Name

N,N,N',N'-Tetraphenylbenzidine

IUPAC Name

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

DCZNSJVFOQPSRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

tetraphenylbenzidine, triphenyl diamine

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Model System for Drug-Metabolite Interactions

One of the primary applications of TPB lies in its use as a model system for studying interactions between drugs and their metabolites [1]. Due to its well-defined structure and sensitivity to environmental changes, TPB can mimic how drugs bind to biological molecules and undergo transformations in the body. Researchers can use TPB to investigate how these interactions might affect drug efficacy, toxicity, and overall metabolism [1].

Here are some specific examples of how TPB is used in drug-metabolite interaction studies:

  • Understanding the impact of metabolites on drug activity: By studying how TPB interacts with different drug metabolites, researchers can gain insights into whether these metabolites contribute to the drug's therapeutic effect or potential side effects [1].
  • Designing drugs with improved metabolic stability: TPB can be employed to assess a drug's susceptibility to metabolism, allowing researchers to develop drugs that are less prone to breakdown and retain their potency for longer durations [1].

Source

[1] FT62174 | 15546-43-7 | N,N,N',N'-Tetraphenylbenzidine - Biosynth,

Optical Sensor Applications

TPB exhibits properties that make it a valuable candidate for developing optical sensors. Its fluorescence properties can change in response to specific stimuli like light or the presence of certain molecules [2]. Researchers are exploring the potential of TPB-based sensors for various applications, including:

  • Biomedical Sensing: TPB sensors could be designed to detect the presence of specific biomolecules, such as biomarkers for diseases, within biological samples [2].
  • Environmental Monitoring: TPB-based sensors could be used to monitor environmental pollutants or track changes in air or water quality [2].

N,N,N',N'-Tetraphenylbenzidine is an organic compound with the chemical formula C36H28N2C_{36}H_{28}N_2 and a CAS number of 15546-43-7. It is characterized by its structure, which consists of a central benzidine moiety substituted with four phenyl groups. This compound is known for its excellent electron-donating properties and has been extensively studied for its applications in organic electronics, particularly in organic light-emitting diodes and organic photovoltaics .

TPB is a suspected carcinogen and should be handled with appropriate precautions. It is also light and air sensitive and can decompose to form harmful byproducts.

  • Safety Information:
    • Wear gloves, safety glasses, and a lab coat when handling TPB.
    • Work in a well-ventilated fume hood.
    • Dispose of waste according to local regulations.
, primarily due to its ability to form radical cations. It can undergo oxidation reactions, leading to the formation of diamine radical cations. These reactions are significant in the context of organic semiconductor materials, where the stability of charge carriers is crucial . Additionally, it can react with halogens or other electrophiles, resulting in substituted derivatives that may exhibit altered electronic properties.

The synthesis of N,N,N',N'-Tetraphenylbenzidine can be achieved through several methods:

  • Oxidative Coupling: This method involves the oxidative coupling of anilines, often utilizing catalysts such as rhodium to facilitate the reaction under mild conditions. Molecular oxygen can serve as the oxidant, making this process environmentally friendly .
  • Direct Crystallization: Recent studies have explored direct crystallization techniques that yield high-purity samples of N,N,N',N'-Tetraphenylbenzidine from reaction mixtures containing diamine precursors .
  • Chemical Reduction: The reduction of corresponding nitro or azo compounds can also lead to the formation of N,N,N',N'-Tetraphenylbenzidine.

N,N,N',N'-Tetraphenylbenzidine finds applications in various fields:

  • Organic Electronics: It is widely used as a hole transport material in organic light-emitting diodes and organic photovoltaics due to its favorable electronic properties.
  • Chemical Sensors: The compound's electron-donating ability makes it useful in developing chemical sensors for detecting oxidizing agents.
  • Photovoltaic Devices: Its incorporation into photovoltaic devices has been shown to enhance stability and efficiency .

Studies on the interactions of N,N,N',N'-Tetraphenylbenzidine with other compounds reveal its role as a dopant-free hole transport material, significantly improving device performance in organic solar cells. Its interactions with various substrates and dopants have been extensively characterized, indicating that it can stabilize charge carriers effectively under operational conditions .

Several compounds share structural similarities with N,N,N',N'-Tetraphenylbenzidine, each exhibiting unique properties:

The uniqueness of N,N,N',N'-Tetraphenylbenzidine lies in its combination of high thermal stability, excellent charge transport characteristics, and versatility in various electronic applications, distinguishing it from other similar compounds.

The synthesis of N,N,N',N'-Tetraphenylbenzidine traces back to early transition-metal-catalyzed coupling reactions. The Ullmann reaction, pioneered by Fritz Ullmann and Bielecki in 1901, provided foundational methods for aryl-aryl bond formation using copper catalysts. While TPB itself was not explicitly synthesized in these early studies, the principles of homocoupling and oxidative dimerization laid the groundwork for its preparation.

Modern synthetic routes emphasize palladium-catalyzed cross-coupling and oxidative coupling. A 2008 study demonstrated Cu²⁺-mediated oxidation of triphenylamine derivatives to generate TPB via radical cation dimerization. This method, alongside Yamamoto polycondensation and Ullmann-type reactions, remains central to industrial and academic production.

Molecular Identity and Nomenclature

IUPAC Name: N,N,N',N'-Tetraphenyl[1,1'-biphenyl]-4,4'-diamine
Synonyms: TPB; 4,4'-Bis(diphenylamino)biphenyl
Molecular Formula: C₃₆H₂₈N₂
Molecular Weight: 488.62 g/mol

PropertyValueSource
Melting Point230–234°C
λ_max (CHCl₃)354 nm
HOMO Energy Level~5.3 eV

The structure comprises a biphenyl core with two benzidine-linked nitrogen atoms, each substituted with two phenyl groups. This arrangement ensures a planar, conjugated π-system critical for electronic delocalization.

Significance in Organic Electronics

TPB’s role as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is well-documented. Key attributes include:

Hole-Transport Mechanism

TPB facilitates hole injection and transport via its high HOMO energy level (~5.3 eV), aligning with donor materials like perovskites or organic semiconductors. Its planar structure enables efficient π-π stacking, minimizing reorganization energy during charge hopping.

Applications in Optoelectronic Devices

Device TypePerformance MetricReference
Perovskite Solar CellsPCE up to 7.69%
OLEDsEQE >10%
Electrochromic MaterialsNIR Absorption at 1400 nm

In PSCs, TPB-based polymers (e.g., poly(tetraphenylbenzidines)) enhance stability and reduce hysteresis by modulating molecular weight and side-chain polarity. Its dimerization into tetraphenylbenzidine derivatives further extends applications in electrochromic films.

Structural Architecture and Design Principles

Conjugation and Planarity

The biphenyl backbone and phenyl substituents enforce a rigid, planar geometry, maximizing orbital overlap. This architecture enhances:

  • Hole Mobility: Measured via time-of-flight (TOF) techniques, TPB-based polymers exhibit mobilities on the order of 10⁻³–10⁻² cm²/Vs.
  • Thermal Stability: Decomposition typically occurs above 300°C, critical for high-temperature device operation.

Molecular Engineering Strategies

ModificationImpactExample ApplicationSource
Fluorene SubstitutionLower HOMO, Reduced AbsorptionPSCs with Improved VOC
HypercrosslinkingEnhanced Porosity for I₂ AdsorptionIodine Sensors
Cage-Constrained FrameworkHigher HOMO, Reversible RedoxOrganic Batteries

Recent advances include cage-constrained TPB derivatives with fully reversible two-electron redox cycles, ideal for energy storage.

XLogP3

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15546-43-7

Wikipedia

N,N,N',N'-Tetraphenylbenzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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